molecular formula C23H26N2O4 B4104911 methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate

methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate

Cat. No.: B4104911
M. Wt: 394.5 g/mol
InChI Key: VDQUCEIARJTQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-butoxybenzoyl)tryptophanate is an organic compound that belongs to the class of tryptophan derivatives It is characterized by the presence of a butoxybenzoyl group attached to the nitrogen atom of the tryptophan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate typically involves the reaction of tryptophan with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-butoxybenzoyl)tryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tryptophan moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the butoxy group.

Scientific Research Applications

Methyl N-(4-butoxybenzoyl)tryptophanate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl tryptophanate: A simpler derivative of tryptophan without the butoxybenzoyl group.

    N-benzoyltryptophan: A similar compound with a benzoyl group instead of a butoxybenzoyl group.

Uniqueness

Methyl N-(4-butoxybenzoyl)tryptophanate is unique due to the presence of the butoxybenzoyl group, which can impart distinct chemical and biological properties. This uniqueness can make it more suitable for specific applications compared to its simpler analogs.

Properties

IUPAC Name

methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-4-13-29-18-11-9-16(10-12-18)22(26)25-21(23(27)28-2)14-17-15-24-20-8-6-5-7-19(17)20/h5-12,15,21,24H,3-4,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQUCEIARJTQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.